Cas no 162686-55-7 (4-(aminomethyl)piperidin-4-ylmethanol)
4-(aminomethyl)piperidin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 4-(aminomethyl)-4-Piperidinemethanol
- [4-(aminomethyl)piperidin-4-yl]methanol
- CID 22359906
- 4-Piperidinemethanol, 4-(aminomethyl)-
- 4-(aminomethyl)piperidin-4-ylmethanol
-
- Inchi: 1S/C7H16N2O/c8-5-7(6-10)1-3-9-4-2-7/h9-10H,1-6,8H2
- InChI Key: NZOQATLCEPNHHC-UHFFFAOYSA-N
- SMILES: OCC1(CN)CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.8
- Topological Polar Surface Area: 58.3
Experimental Properties
- Density: 0.999±0.06 g/cm3(Predicted)
- Boiling Point: 273.5±15.0 °C(Predicted)
- pka: 14.94±0.10(Predicted)
4-(aminomethyl)piperidin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1718266-1g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 1g |
$671.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-5g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 5g |
$1945.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-10g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 10g |
$2884.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-0.05g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 0.05g |
$563.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-0.1g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 0.1g |
$591.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-0.25g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 0.25g |
$617.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-0.5g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 0.5g |
$645.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-1.0g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-1718266-2.5g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 2.5g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1718266-5.0g |
[4-(aminomethyl)piperidin-4-yl]methanol |
162686-55-7 | 5g |
$1945.0 | 2023-05-25 |
4-(aminomethyl)piperidin-4-ylmethanol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-(aminomethyl)piperidin-4-ylmethanol
Professional Introduction to 4-(aminomethyl)piperidin-4-ylmethanol (CAS No: 162686-55-7)
4-(aminomethyl)piperidin-4-ylmethanol (CAS No: 162686-55-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound, characterized by its piperidine core and amine functionalities, represents a versatile scaffold that can be modified to yield novel bioactive molecules.
Thepiperidine moiety is a common pharmacophore in medicinal chemistry, known for its ability to enhance the solubility and metabolic stability of drug candidates. The presence of an aminomethyl group at the 4-position of the piperidine ring introduces additional reactivity, making it a valuable intermediate for synthesizing more complex molecules. This structural feature has been exploited in various research endeavors to develop compounds with improved pharmacokinetic profiles and target-specific interactions.
In recent years, there has been growing interest in exploring the therapeutic potential of piperidine derivatives, particularly those incorporating amine functionalities. These derivatives have shown promise in addressing a range of diseases, including neurological disorders, cancer, and infectious diseases. Theaminomethyl group in 4-(aminomethyl)piperidin-4-ylmethanol serves as a key site for further functionalization, allowing chemists to attach various pharmacophores or linkers that can modulate the biological activity of the resulting compounds.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating thepiperidine-aminomethyl scaffold into kinase inhibitors, researchers have been able to develop molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated that derivatives of 4-(aminomethyl)piperidin-4-ylmethanol can serve as effective scaffolds for designing inhibitors targeting specific kinases involved in tumor growth and progression.
The compound's utility extends beyond kinase inhibition. Its structural framework also makes it suitable for developing compounds with antiviral and anti-inflammatory properties. Recent research has highlighted the potential of piperidine derivatives in modulating viral protease activity, which is critical for antiviral drug development. Additionally, theaminomethyl group provides a handle for introducing polar functionalities that can enhance interactions with biological targets, thereby improving drug efficacy.
In terms of synthetic methodologies, 4-(aminomethyl)piperidin-4-ylmethanol can be synthesized through various routes, including nucleophilic substitution reactions and reductive amination. These synthetic approaches have been optimized to ensure high yields and purity, making it readily available for further derivatization. The versatility of this compound allows researchers to explore different chemical modifications, such as introducing halogen atoms or other heterocycles, to fine-tune its biological properties.
The pharmacological evaluation of derivatives derived from 4-(aminomethyl)piperidin-4-ylmethanol has revealed promising results in preclinical studies. These studies have shown that certain derivatives exhibit potent activity against disease-relevant targets while maintaining good tolerability. For example, compounds derived from this scaffold have demonstrated efficacy in animal models of cancer and neurological disorders. These findings underscore the importance of continued research into optimizing this structural motif for therapeutic applications.
The future direction of research involving 4-(aminomethyl)piperidin-4-ylmethanol is likely to focus on expanding its applications into new therapeutic areas. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced pharmacological profiles. Additionally, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and bioinformatics will be crucial in unlocking the full potential of this compound.
In conclusion, 4-(aminomethyl)piperidin-4-ylmethanol (CAS No: 162686-55-7) is a versatile and valuable compound in pharmaceutical research. Its unique structural features make it an ideal scaffold for developing novel bioactive molecules with applications across multiple therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to play an increasingly important role in drug discovery and development.
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